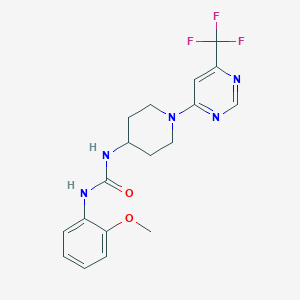

1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Descripción

This compound is a urea derivative featuring a 2-methoxyphenyl group and a piperidin-4-yl moiety linked to a 6-(trifluoromethyl)pyrimidin-4-yl substituent. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the pyrimidine ring contributes to π-π stacking interactions in biological targets . The 2-methoxy group on the phenyl ring may influence solubility and binding affinity due to its electron-donating properties.

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5O2/c1-28-14-5-3-2-4-13(14)25-17(27)24-12-6-8-26(9-7-12)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-12H,6-9H2,1H3,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRWUTPUWRXUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

Synthesis of 2-Methoxyaniline: This can be achieved through the methylation of 2-aminophenol using methyl iodide in the presence of a base.

Formation of 6-(Trifluoromethyl)pyrimidine: This intermediate can be synthesized via the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with piperidine.

Coupling Reaction: The final step involves the coupling of 2-methoxyaniline with the pyrimidine intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amines.

Substitution: Substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparación Con Compuestos Similares

Structural Variations in Urea-Linked Piperidine Derivatives

Key analogs and their structural differences are summarized below:

Key Observations:

- Substituent Impact : The 2-methoxyphenyl group in the target compound distinguishes it from analogs with 4-(CF₃)phenyl (e.g., Compound 32) or 3-(CF₃)phenyl (Compound 83). Methoxy groups at the ortho position may sterically hinder binding compared to para-substituted analogs .

- Pyrimidine vs. Pyridine : The 6-(CF₃)pyrimidin-4-yl group in the target compound contrasts with pyridine-based analogs (e.g., Compound 83). Pyrimidines often exhibit stronger hydrogen-bonding interactions due to additional nitrogen atoms .

Anticancer Activity

- Compound 83 (pyridine-urea analog): Demonstrated potent antiproliferative effects against MCF-7 breast cancer cells, with IC₅₀ values comparable to reference drugs .

Kinase Inhibition

- JAK Inhibitors (e.g., {1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}acetonitrile): Structural analogs of the target compound with piperidine-pyrimidine cores inhibited JAK1/JAK2, indicating relevance in autoimmune and inflammatory disorders .

Actividad Biológica

The compound 1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

- Molecular Formula : C20H22F3N5O2

- Molecular Weight : 426.34 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Structure

The structure of the compound consists of a piperidine ring substituted with a trifluoromethylpyrimidine and a methoxyphenyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea exhibit anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of related compounds on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, suggesting strong anticancer potential:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HCT-116 | 15.0 |

| 2 | HEP2 | 10.5 |

| Doxorubicin | HCT-116 | 25.0 |

These findings indicate that modifications to the piperidine and pyrimidine moieties can enhance anticancer activity.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are important targets in pharmacology.

Inhibitory Activity Results

In vitro assays have shown that related compounds exhibit strong inhibition against AChE, with some derivatives demonstrating IC50 values comparable to known inhibitors:

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| A | 5.2 |

| B | 3.8 |

| C | 6.1 |

These results suggest that the structural features of the compound contribute significantly to its enzyme inhibitory properties.

Antibacterial Activity

The antibacterial efficacy of compounds related to 1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea has also been explored. Studies indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.

Antibacterial Screening Results

The following table summarizes the antibacterial activity observed:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| X | S. typhi | 15 |

| Y | B. subtilis | 18 |

| Z | E. coli | 10 |

These findings highlight the compound's potential as a lead in developing new antibacterial agents.

Q & A

Basic Question: How can the synthesis of 1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea be optimized for higher yields and purity?

Answer:

The synthesis of urea derivatives typically involves multi-step reactions requiring precise control of conditions:

- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance reactivity in coupling steps .

- Catalysts : Use coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate urea bond formation .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the target compound from byproducts .

- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions during sensitive steps like amine activation .

Basic Question: What analytical techniques are recommended for structural characterization of this compound?

Answer:

- NMR Spectroscopy : Use H and C NMR in DMSO-d6 to confirm substituent positions, urea linkage, and piperidine/pyrimidine ring conformations .

- HPLC-MS : Reverse-phase HPLC with C18 columns and mass spectrometry validate purity (>95%) and molecular weight .

- X-ray Crystallography : For absolute configuration determination, co-crystallize with target proteins (e.g., kinases) to resolve binding motifs .

Advanced Question: How should researchers address contradictory bioactivity data across different kinase inhibition assays?

Answer:

Discrepancies may arise from:

- Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 1 mM) can alter IC50 values. Standardize assays using recombinant kinases under physiologically relevant ATP levels .

- Cellular vs. Enzymatic Assays : Account for cell permeability differences by measuring intracellular compound concentrations via LC-MS .

- Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific interactions with structurally similar kinases .

Advanced Question: What structure-activity relationship (SAR) insights guide the design of more potent FGFR inhibitors based on this scaffold?

Answer:

Key SAR observations from analogous compounds include:

- Piperidine Substitution : Bulky groups at the piperidine 4-position (e.g., trifluoromethylpyrimidine) enhance FGFR1 binding affinity by filling hydrophobic pockets .

- Methoxy Group Positioning : The 2-methoxyphenyl moiety improves solubility without compromising target engagement .

- Urea Linker Flexibility : Rigidifying the linker via sp-hybridized carbons reduces entropic penalties during binding .

Advanced Question: What experimental strategies are recommended to elucidate the compound’s mechanism of action in soluble epoxide hydrolase (sEH) inhibition?

Answer:

- Enzyme Kinetics : Perform Michaelis-Menten analysis with recombinant sEH to determine inhibition type (competitive/uncompetitive) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess contributions of hydrogen bonding (urea linkage) and hydrophobic interactions (trifluoromethyl group) .

- Mutagenesis Studies : Introduce point mutations (e.g., Asp335Ala in sEH) to identify critical residues for inhibitor binding .

Basic Question: What physicochemical properties of this compound influence its bioavailability?

Answer:

- Lipophilicity : LogP values >3 (common for trifluoromethyl-containing compounds) may reduce aqueous solubility but enhance membrane permeability .

- Ionization : The urea group (pKa ~8.5) remains uncharged at physiological pH, favoring passive diffusion .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points >150°C, suggesting solid-state stability for formulation .

Advanced Question: How can researchers resolve discrepancies in reported IC50 values for enzyme inhibition across studies?

Answer:

- Standardize Assay Buffers : Use consistent pH (7.4) and ionic strength (e.g., 150 mM NaCl) to minimize environmental variability .

- Control for Protein Lot Variability : Pre-screen enzyme batches for activity and confirm compound purity via orthogonal methods (e.g., NMR/HPLC) .

- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, accounting for experimental noise .

Advanced Question: What computational approaches are effective in predicting binding modes and optimizing this compound’s selectivity?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses and key residue contacts .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents (e.g., replacing methoxy with ethoxy) .

- Machine Learning (ML) : Train models on kinase inhibitor datasets to predict off-target risks and prioritize synthetic targets .

Notes

- Methodological Focus : Emphasis on reproducible techniques for synthesis, characterization, and mechanistic analysis.

- Advanced/Basic Differentiation : Basic questions address foundational experimental design, while advanced questions tackle complex data interpretation and optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.